molecular formula C18H23NO2 B5530657 6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one

6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one

Cat. No. B5530657
M. Wt: 285.4 g/mol
InChI Key: ZLVPOCYJHQQKHA-UHFFFAOYSA-N
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Description

The compound "6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one" belongs to a class of organic compounds known as chromenes, characterized by their coumarin-like structure with additional substitutions that influence their chemical behavior and properties. These compounds have been studied for their various potential applications in chemical synthesis and material science due to their unique molecular frameworks.

Synthesis Analysis

The synthesis of chromene derivatives, including compounds similar to "6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one," often involves catalyzed reactions of aromatic aldehydes with malononitrile and activated phenols in aqueous media. A novel piperidine-functionalized poly(ethylene glycol) bridged dicationic ionic liquid has been reported as a recyclable catalyst for such syntheses, offering excellent yields through a one-pot three-component reaction (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be determined by techniques such as X-ray crystallography. For instance, the structure of related compounds has been elucidated, showing specific spatial arrangements and intramolecular hydrogen bonding, which are crucial for their chemical behavior (Manolov et al., 2012).

Chemical Reactions and Properties

Chromene compounds undergo various chemical reactions, including condensation, cyclization, and interaction with nucleophiles, leading to a wide array of derivatives with diverse chemical properties. The Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by chromene-coumarin recyclization, is an example of such reactions, resulting in 3-(trifluoroacetyl)coumarins (Chizhov et al., 2008).

Physical Properties Analysis

The physical properties of chromene derivatives, including "6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one," depend on their molecular structure. These properties, such as melting point, solubility, and crystalline structure, can significantly influence their application in various fields.

Chemical Properties Analysis

The chemical properties of chromene derivatives are defined by their functional groups, which dictate their reactivity, stability, and interactions with other molecules. For example, the presence of the piperidine moiety can enhance nucleophilicity, allowing for selective reactions in synthetic pathways (Khan et al., 2013).

properties

IUPAC Name

6-ethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-14-4-5-17-16(10-14)15(11-18(20)21-17)12-19-8-6-13(2)7-9-19/h4-5,10-11,13H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPOCYJHQQKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

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